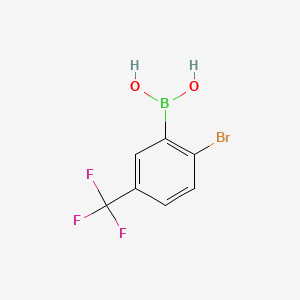

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCSHRKBEOIKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659362 | |

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-38-7 | |

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzeneboronic acid 96% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid physical properties

An In-depth Technical Guide on the Physical Properties of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

This compound is an organoboron compound featuring a phenyl ring substituted with a bromine atom, a trifluoromethyl group, and a boronic acid moiety.[1]

-

IUPAC Name : [2-bromo-5-(trifluoromethyl)phenyl]boronic acid[1]

-

Synonyms : 2-Bromo-5-trifluoromethylphenylboronic acid, 2-bromo-5-(trifluoromethyl)benzeneboronic acid[1]

Physical and Chemical Properties

The physical properties of this compound are summarized below. It is typically a white to off-white solid or powder. Boronic acids are generally stable, easy to handle, and soluble in many polar organic solvents.[4]

Table 1: General Physical Properties

| Property | Value | Source |

| Molecular Weight | 268.82 g/mol | [1][3][5] |

| Appearance | White to yellow powder | [4] (General for phenylboronic acids) |

| Melting Point | Not explicitly found for this specific compound. Phenylboronic acid melts at 216 °C.[4] | N/A |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[4] (General for phenylboronic acids) | N/A |

Computed Molecular Descriptors

Computational data provides further insight into the molecule's characteristics, which are valuable for predicting its behavior in various chemical environments.

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| Exact Mass | 267.949 g/mol | [1] |

| Monoisotopic Mass | 267.949 g/mol | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 265 | [1] |

Spectroscopic Data

While specific spectra for this compound were not found in the provided search results, related compounds offer insight into the expected spectroscopic characteristics. For instance, the ¹H NMR spectrum of 4-Trifluoromethylphenylboronic acid in DMSO-d₆ shows distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group.[6] The presence of bromine and the trifluoromethyl group will influence the chemical shifts in the subject compound's spectra.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this specific compound are not available. However, standard methodologies for characterizing similar boronic acids are well-established.

Determination of Acidity (pKa)

The acidity of boronic acids is a critical parameter. The introduction of electron-withdrawing groups like trifluoromethyl (-CF₃) is expected to increase the Lewis acidity of the boron center.[7] The pKa can be determined using the following methods:

-

Potentiometric Titration :

-

A solution of the boronic acid is prepared in an aqueous solution with a constant ionic strength (e.g., 0.1 M KCl).[7]

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The potential (pH) is recorded after each addition of the titrant.

-

The pKa is determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point.

-

-

Spectrophotometric Titration :

-

This method is performed under conditions analogous to potentiometric titration.[7]

-

UV-Vis spectra are recorded at various pH values as the titration progresses.

-

Changes in the absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the acid, are used to calculate the pKa.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to elucidate the structure of the molecule.

-

Sample Preparation : The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆).[6][8]

-

Data Acquisition : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer.[8][9] For complex spectra, 2D experiments like COSY and HSQC can be performed to aid in signal assignment.[9][10]

-

Data Analysis : The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure. It is noted that boronic acids can form cyclic anhydrides (boroxines), which can complicate spectra; adding a drop of D₂O can hydrolyze the boroxine back to the boronic acid, simplifying the spectrum.[8][9]

Applications and Logical Relationships

This compound is primarily used as a versatile intermediate in organic synthesis, most notably in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal substrate for the Suzuki-Miyaura reaction, a cornerstone of modern organic chemistry for forming carbon-carbon bonds. In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base.

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

General Characterization Workflow

The process of confirming the identity and purity of a chemical compound like this compound follows a standard analytical workflow.

Caption: Standard workflow for chemical compound characterization.

Safety and Handling

This compound is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

-

Hazards : May cause skin and eye irritation.[11][12] It may also be harmful if swallowed, in contact with skin, or if inhaled.[11][13]

-

Handling : Use only under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[12][14] Wash hands and any exposed skin thoroughly after handling.[11]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]

References

- 1. This compound | C7H5BBrF3O2 | CID 44558135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-(trifluoromethyl)phenylboronic acid | 957034-38-7 [chemicalbook.com]

- 3. 2-Bromo-5-(trifluoromethyl)phenylboronic acid Price at Chemsrc [chemsrc.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. cenmed.com [cenmed.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical structure, properties, a detailed synthesis protocol, and its application in the Suzuki-Miyaura cross-coupling reaction.

Chemical Structure and Identification

This compound is an organoboron compound featuring a phenyl ring substituted with a bromine atom, a trifluoromethyl group, and a boronic acid moiety.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, handling, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BBrF₃O₂ | [1][2] |

| Molecular Weight | 268.82 g/mol | [2] |

| Appearance | White to off-white solid | Generic |

| IUPAC Name | [2-bromo-5-(trifluoromethyl)phenyl]boronic acid | [1] |

| SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)Br)(O)O | [1] |

| InChI | InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(7(10,11,12)3-5(6)8(13)14/h1-3,13-14H | [1] |

Experimental Protocols

Synthesis of this compound

The following is a representative synthetic protocol adapted from procedures for analogous arylboronic acids, commonly found in patent literature. This method involves a lithium-halogen exchange followed by borylation.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

1-Bromo-2-chloro-4-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Lithiation: A solution of 1-bromo-2-chloro-4-(trifluoromethyl)benzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium in hexanes is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is quenched by the addition of aqueous hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials.[3][4][5][6]

General Experimental Workflow:

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

An aryl or heteroaryl halide (e.g., aryl bromide, iodide, or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Add the degassed solvent(s) to the vessel.

-

Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Signaling Pathways and Biological Applications

While this compound is a valuable synthetic intermediate, its direct involvement in specific biological signaling pathways is not extensively documented in publicly available literature. However, the biaryl structures synthesized using this building block are of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the boronic acid moiety is a precursor to various functional groups.

The primary application of this compound is in the synthesis of complex organic molecules that may act as inhibitors or modulators of various biological targets, such as kinases, proteases, or G-protein coupled receptors. The specific signaling pathway would be dependent on the final molecule synthesized using this boronic acid as a starting material.

Conclusion

This compound is a crucial reagent for the synthesis of complex fluorinated organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and data provided in this guide serve as a valuable resource for the effective use of this versatile chemical building block.

References

- 1. This compound | C7H5BBrF3O2 | CID 44558135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-(trifluoromethyl)phenylboronic acid Price at Chemsrc [chemsrc.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. This document details the primary synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound, with the CAS number 957034-38-7, is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its trifluoromethyl and bromo functionalities offer orthogonal handles for the construction of complex molecular architectures, making it a sought-after intermediate in the development of pharmaceuticals and functional materials.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of this compound involves a selective lithium-halogen exchange reaction on a suitable precursor, followed by borylation with a trialkyl borate. The preferred starting material for this transformation is 1,2-dibromo-4-(trifluoromethyl)benzene.

The synthetic strategy hinges on the regioselective deprotonation at the 2-position, ortho to one of the bromine atoms, facilitated by a strong lithium base at low temperatures. The resulting aryllithium intermediate is then quenched with a borate ester, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, compiled from established procedures for analogous transformations.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| 1,2-Dibromo-4-(trifluoromethyl)benzene | 304.88 | ~1.9 | Starting material |

| n-Butyllithium (n-BuLi) | 64.06 | Varies with solution | Typically 2.5 M in hexanes |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous, freshly distilled |

| Trimethyl borate | 103.91 | 0.932 | Reagent for borylation |

| Diethyl ether | 74.12 | 0.713 | Anhydrous |

| Hydrochloric acid (HCl) | 36.46 | Varies with conc. | For acidic workup |

| Hexanes | - | ~0.66 | For purification |

| Ethyl acetate | 88.11 | 0.902 | For purification |

| Magnesium sulfate (MgSO₄) | 120.37 | 2.66 | Anhydrous, for drying |

Synthesis of this compound

Step 1: Lithiation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2-dibromo-4-(trifluoromethyl)benzene (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

Step 2: Borylation and Workup

-

In a separate flame-dried flask, dissolve trimethyl borate (1.2-1.5 eq) in anhydrous diethyl ether.

-

Cool the borate solution to -78 °C.

-

Transfer the freshly prepared aryllithium species from the first flask to the cold borate solution via cannula, while maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by silica gel column chromatography.

Reaction Scheme and Workflow

The overall synthetic transformation and the experimental workflow are depicted in the following diagrams.

Caption: Reaction scheme for the synthesis of the target molecule.

Caption: A typical experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Please note that yields can vary based on reaction scale and purity of reagents.

| Parameter | Value |

| Reactants & Reagents | |

| 1,2-Dibromo-4-(trifluoromethyl)benzene | 1.0 eq |

| n-Butyllithium | 1.0 - 1.1 eq |

| Trimethyl borate | 1.2 - 1.5 eq |

| Reaction Conditions | |

| Lithiation Temperature | -78 °C |

| Lithiation Time | 1 - 2 hours |

| Borylation Temperature | -78 °C to Room Temp. |

| Yield | |

| Expected Yield | 60 - 80% (unoptimized) |

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). It can cause severe burns upon contact with skin.

-

Anhydrous solvents (THF, diethyl ether) are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Low-temperature reactions require careful handling of cryogenic baths (dry ice/acetone).

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound via selective lithium-halogen exchange is a reliable and scalable method. Careful control of reaction temperature and the use of anhydrous conditions are critical for achieving good yields. This versatile building block will continue to be a valuable tool for researchers in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Reactivity Profile of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis. This document details its involvement in pivotal cross-coupling reactions, provides validated experimental protocols, and presents quantitative data to inform synthetic strategy and experimental design.

Core Properties and Synthesis

This compound is a substituted arylboronic acid featuring a bromine atom ortho to the boronic acid group and a trifluoromethyl group in the meta position. This substitution pattern imparts unique electronic and steric properties that influence its reactivity, making it a valuable reagent for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis of this compound

A reliable method for the synthesis of this compound involves a halogen-metal exchange followed by borylation. A detailed experimental protocol is provided below, adapted from established procedures for analogous compounds.

Experimental Protocol: Synthesis via Lithiation-Borylation

This procedure should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Materials:

-

1,2-Dibromo-4-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1,2-dibromo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. This compound can be effectively coupled with amines, anilines, and phenols under Chan-Lam conditions.

A general experimental protocol for the Chan-Lam N-arylation of an aniline with this compound is provided below.

Experimental Protocol: Chan-Lam N-Arylation

-

Materials:

-

This compound (1.0 - 1.5 eq)

-

Aniline or Phenol (1.0 eq)

-

Copper(II) acetate (Cu(OAc)₂) (10-20 mol% or stoichiometric)

-

Base (e.g., Pyridine, Et₃N) (optional, can also be the solvent)

-

Solvent (e.g., Dichloromethane (DCM), Toluene, Methanol)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

-

Procedure:

-

To a reaction flask, add the aniline or phenol, this compound, and copper(II) acetate.

-

If using, add molecular sieves.

-

Add the solvent and the base (if not the solvent).

-

Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) under an air atmosphere for 24-72 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Chan-Lam Coupling

| Entry | Nucleophile | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ (20) | Pyridine | DCM | rt | 48 | 75 |

| 2 | 4-Methoxyaniline | Cu(OAc)₂ (15) | Et₃N | Toluene | 50 | 36 | 82 |

| 3 | Phenol | Cu(OAc)₂ (stoichiometric) | - | DCM | rt | 72 | 68 |

Note: The data in this table is representative and compiled from typical Chan-Lam reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Chan-Lam Catalytic Cycle

Spectroscopic Data for (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of closely related substituted phenylboronic acids. The information herein is intended to serve as a reference for characterization, quality control, and further research.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Data

| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | CDCl₃/DMSO-d₆ | ~8.0 - 8.2 | s | - | B(OH )₂ |

| ~7.8 - 8.0 | d | ~8.0 | Ar-H | ||

| ~7.6 - 7.8 | d | ~8.0 | Ar-H | ||

| ~7.5 - 7.7 | s | - | Ar-H | ||

| ¹³C | CDCl₃/DMSO-d₆ | ~120 - 140 | - | - | Aromatic C |

| ~123.7 (q) | q | ¹JCF ≈ 272 | -C F₃ | ||

| ~130 - 135 | - | - | C -Br | ||

| ~130 - 140 (broad) | - | - | C -B | ||

| ¹⁹F | CDCl₃/DMSO-d₆ | ~ -62 to -64 | s | - | -CF ₃ |

| ¹¹B | CDCl₃/DMSO-d₆ | ~27 - 33 | broad s | - | B (OH)₂ |

Note: The chemical shifts for aromatic protons and carbons are approximate and can be influenced by the solvent and concentration. The signal for the carbon attached to the boron atom is often broad and may be difficult to observe.

Table 2: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H | 3200 - 3600 | Strong, Broad | Stretching (H-bonded) |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C=C (aromatic) | 1550 - 1610 | Medium to Strong | Stretching |

| B-O | 1310 - 1380 | Strong | Asymmetric Stretching |

| C-F | 1000 - 1400 | Strong | Stretching |

| C-Br | 500 - 600 | Medium to Strong | Stretching |

| B-OH | ~700 | Broad | Out-of-plane bend |

Note: The appearance of the O-H stretching band can be highly dependent on the sample preparation (e.g., solid-state vs. solution) and the presence of moisture, which can lead to the formation of boroxines (cyclic anhydrides).

Table 3: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Predicted m/z | Interpretation |

| Electrospray (ESI-) | 267.9, 269.9 | [M-H]⁻ isotopic pattern for Br |

| Electron Ionization (EI) | 268, 270 | M⁺ isotopic pattern for Br |

| 250, 252 | [M-H₂O]⁺ | |

| 222, 224 | [M-B(OH)₂]⁺ |

Note: The molecular weight of this compound is 268.82 g/mol . The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as boronic acids can undergo dehydration to form boroxines, which will complicate the spectra. Using a solvent like DMSO-d₆ can help to minimize this issue.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so spectra can be acquired relatively quickly.

-

¹¹B NMR: Acquire a one-dimensional boron spectrum. ¹¹B is a quadrupolar nucleus, which often results in broad signals. A wider spectral width may be necessary.[1][2]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., BF₃·OEt₂ for ¹¹B).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid-State):

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3]

-

Ionization:

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for obtaining and analyzing spectroscopic data.

References

An In-depth Technical Guide to Trifluoromethyl-Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl-substituted phenylboronic acids are a class of synthetic organoboron compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The incorporation of the trifluoromethyl (-CF3) group, a bioisostere for chlorine, significantly alters the physicochemical properties of the parent phenylboronic acid.[1] This substitution enhances lipophilicity, metabolic stability, and binding affinity, making these compounds valuable building blocks in drug discovery.[3][4] Their utility is further exemplified by their extensive use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[3][4]

This technical guide provides a comprehensive overview of trifluoromethyl-substituted phenylboronic acids, detailing their synthesis, physicochemical properties, and key applications, with a focus on their role in drug development as antimicrobial and antifungal agents.

Physicochemical Properties

The introduction of a trifluoromethyl group to the phenyl ring has a profound impact on the electronic properties and acidity of phenylboronic acids. The strong electron-withdrawing nature of the -CF3 group generally increases the Lewis acidity of the boronic acid moiety, which is crucial for its interactions with biological targets and its reactivity in chemical syntheses.[1] However, the position of the -CF3 group (ortho, meta, or para) significantly influences these properties due to a combination of inductive and steric effects.[1]

Acidity (pKa)

The acidity of trifluoromethyl-substituted phenylboronic acids is a key parameter influencing their biological activity and reaction kinetics. The pKa values are typically determined by spectrophotometric or potentiometric titration.[5][6] The electron-withdrawing -CF3 group generally leads to a lower pKa (higher acidity) compared to unsubstituted phenylboronic acid, particularly when located at the meta and para positions.[1] In the ortho position, steric hindrance can counteract the electronic effect, leading to a decrease in acidity.[1]

| Compound | Substituent Position | pKa (Spectrophotometric) | pKa (Potentiometric) | Reference |

| Phenylboronic acid | - | 8.83 | 8.86 | [7] |

| 2-(Trifluoromethyl)phenylboronic acid | ortho | 8.95 | 9.00 | [1] |

| 3-(Trifluoromethyl)phenylboronic acid | meta | 7.82 | 7.85 | [1] |

| 4-(Trifluoromethyl)phenylboronic acid | para | 7.91 | 7.94 | [1] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | meta | 5.67 | - | [8] |

Synthesis of Trifluoromethyl-Substituted Phenylboronic Acids

A common synthetic route to trifluoromethyl-substituted phenylboronic acids involves the reaction of a corresponding trifluoromethyl-substituted aryl bromide with an organolithium reagent, followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid

This protocol describes the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid from 2-bromo-4-(trifluoromethyl)benzaldehyde.[9]

Step 1: Acetal Protection of the Aldehyde

-

A solution of 2-bromo-4-(trifluoromethyl)benzaldehyde (1 equivalent), trimethyl orthoformate (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in methanol is refluxed for 4 hours.

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 1-bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene.

Step 2: Borylation

-

A solution of 1-bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction is stirred for another 2 hours at the same temperature before being allowed to warm to room temperature overnight.

-

The reaction is quenched with aqueous hydrochloric acid (1 M) and stirred for 1 hour.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield 5-trifluoromethyl-2-formylphenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

Trifluoromethyl-substituted phenylboronic acids are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][4] These reactions are fundamental in the synthesis of pharmaceuticals and advanced materials.[10][11]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add the trifluoromethyl-substituted phenylboronic acid (1.2 equivalents), the aryl halide (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired biaryl product.

Antimicrobial and Antifungal Activity

Certain trifluoromethyl-substituted phenylboronic acids and their derivatives, particularly benzoxaboroles, have demonstrated potent antimicrobial and antifungal activity.[8][12][13] Their mechanism of action often involves the inhibition of essential enzymes in pathogens.[14][15]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)

A key target for the antifungal activity of some benzoxaboroles derived from trifluoromethyl-phenylboronic acids is leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[14][15][16] The boron atom of the benzoxaborole forms a stable adduct with the 3'-terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[15] This trapping of the tRNA prevents the catalytic turnover of the enzyme, thereby inhibiting protein synthesis and leading to fungal cell death.[15]

Caption: Inhibition of protein synthesis via LeuRS by a benzoxaborole.

Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[17][18]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | 250 | [8] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | 62.5 | [8] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 250 | [8] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | 125 | [8] |

| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Botrytis cinerea | 0.39 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a generalized procedure for determining the MIC of a compound against a bacterial strain.[17][18]

-

Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized cell density (e.g., ~5 x 105 colony-forming units (CFU)/mL).

-

Serial Dilution of the Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Trifluoromethyl-substituted phenylboronic acids are versatile and highly valuable compounds in modern chemistry and drug development. Their unique physicochemical properties, imparted by the trifluoromethyl group, make them potent reagents in organic synthesis and promising candidates for the development of new therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working with these important molecules. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel applications in medicine and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide on the Safety and Handling of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, a key reagent in modern organic synthesis. The document also outlines its primary applications, particularly in cross-coupling reactions, and explores the potential biological activities of its derivatives, offering insights for drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₅BBrF₃O₂ and a molecular weight of approximately 268.82 g/mol .[1][2][3] It is a valuable building block in medicinal chemistry due to the presence of a boronic acid functional group, a bromine atom, and a trifluoromethyl group, which allow for a variety of chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BBrF₃O₂ | [1] |

| Molecular Weight | 268.82 g/mol | [1][3] |

| Appearance | Solid (form may vary) | |

| CAS Number | 957034-38-7 | [3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [4] |

| Complexity | 200 | [4] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][5] It is also known to cause skin and serious eye irritation.[6][7]

Hazard Identification and Precautionary Measures

Table 2: GHS Hazard Information

| Hazard Statement | Precautionary Statement | Source(s) |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | [3][5][8] |

| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3][5] |

| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][9][10] |

| H315: Causes skin irritation | P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [6][7] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [6][7] |

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.

-

Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards should be worn.[11][12][13]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit should be worn.[12][14] Regularly inspect gloves for any signs of degradation or perforation.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[9][11] If the generation of dust is unavoidable and exposure limits may be exceeded, a NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator should be used.[12] For higher-risk scenarios, a self-contained breathing apparatus (SCBA) may be necessary.[14][15]

-

Footwear: Closed-toe, chemical-resistant safety footwear should be worn in laboratory areas where this chemical is handled.[14]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is essential.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [5][11][16] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [5][11][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][11][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][11][16] |

Storage and Disposal

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][10] It should be kept away from strong oxidizing agents and strong bases.[17]

Disposal of this chemical and its containers must be done in accordance with local, state, and federal regulations. It is recommended to dispose of the waste through a licensed disposal company. Do not empty into drains.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[18][19]

Generalized Protocol for Biaryl Synthesis

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound. The specific conditions may require optimization depending on the substrate.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or CsF) (2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide, this compound, the base, and the palladium catalyst.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[20][21][22]

Biological Activity and Potential Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the biaryl compounds synthesized via Suzuki-Miyaura coupling, have shown potential biological activities. Boronic acids containing trifluoromethyl groups are of significant interest in medicinal chemistry.[23][24]

Antimicrobial Activity

Several studies have indicated that phenylboronic acid derivatives exhibit antimicrobial properties.[23][24][25] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes.

One such target is leucyl-tRNA synthetase (LeuRS) , an enzyme crucial for protein synthesis.[26][27][28] By inhibiting LeuRS, these compounds can disrupt bacterial growth and viability. The boronic acid moiety is key to this inhibitory activity, as it can form a stable adduct with the terminal adenosine of tRNA within the enzyme's editing site, effectively trapping the tRNA and halting protein synthesis.[29]

Enzyme Inhibition in Eukaryotic Systems

Beyond antimicrobial applications, boronic acid derivatives are being investigated as inhibitors of various eukaryotic enzymes, with implications for cancer and other diseases. For instance, some phenylboronic acids have been shown to inhibit serine β-lactamases.[30] The ability to design specific inhibitors based on the boronic acid scaffold makes this class of compounds highly attractive for drug discovery programs.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl molecules. While it presents certain hazards that necessitate careful handling and the use of appropriate personal protective equipment, its utility in the synthesis of potentially bioactive compounds is significant. Further research into the biological activities of its derivatives is warranted and may lead to the development of novel therapeutic agents. This guide serves as a foundational resource for researchers working with this compound, emphasizing safety and providing a starting point for its synthetic applications.

References

- 1. This compound | C7H5BBrF3O2 | CID 44558135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-(trifluoromethyl)phenylboronic acid | 957034-38-7 [chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. aablocks.com [aablocks.com]

- 13. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]

- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. fishersci.com [fishersci.com]

- 18. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 19. mdpi.com [mdpi.com]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 26. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 29. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. The resulting biaryl structures are prevalent in a wide array of functional materials, natural products, and, most notably, pharmacologically active compounds.[1][2] Biaryl derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]

The use of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid as a building block in Suzuki-Miyaura coupling is of particular interest in medicinal chemistry. The trifluoromethyl (CF₃) group is a key substituent in many pharmaceuticals due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] The resulting 2-bromo-5-(trifluoromethyl)biaryl scaffold can be further functionalized at the bromine position, allowing for the synthesis of complex, multi-substituted molecules.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with a focus on the synthesis of substituted pyrimidine derivatives, which are known to be valuable scaffolds in drug discovery. For instance, certain 2-phenyl pyrimidine derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in B-cell malignancies and autoimmune diseases.[4]

Applications

The biaryl compounds synthesized from this compound via Suzuki-Miyaura coupling have significant potential in drug discovery and materials science.

-

Medicinal Chemistry: The primary application lies in the synthesis of novel therapeutic agents. The trifluoromethyl group can significantly enhance the pharmacological properties of a molecule.[3] For example, pyrimidine derivatives bearing a trifluoromethylphenyl group have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a validated target for the treatment of B-cell cancers and autoimmune disorders.[4] The bromo-substituent on the resulting biaryl provides a handle for further diversification of the molecular structure.

-

Agrochemicals: The introduction of a trifluoromethyl group can also impart desirable properties to agrochemicals, such as increased efficacy and metabolic stability.

-

Materials Science: Fluorinated biaryl compounds are used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs), due to their unique electronic and photophysical properties.

Experimental Protocols

The following protocols provide a detailed methodology for the Suzuki-Miyaura coupling of this compound with a halogenated pyrimidine derivative. Both conventional heating and microwave-assisted methods are described.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the microwave-assisted Suzuki coupling of pyrimidine derivatives.[5]

Materials:

-

This compound

-

Halogenated pyrimidine (e.g., 2-chloropyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v)

-

10 mL microwave reactor vial with a magnetic stir bar

-

Microwave reactor

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

-

Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100-135 °C for 15-40 minutes with stirring.[5][6]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-Bromo-5-(trifluoromethyl)phenyl)pyrimidine derivative.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is a general procedure that can be adapted for the coupling of this compound.

Materials:

-

This compound

-

Aryl halide (e.g., 2-chloropyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane/Water)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the aryl halide (1.0 equiv) and this compound (1.1-1.5 equiv) in the chosen solvent system.

-

Add the base (2.0-3.0 equiv) and the palladium catalyst (1-5 mol%).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving trifluoromethyl-substituted boronic acids and pyrimidine derivatives, based on literature reports.[5][7]

Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 15 | 65 |

| 2 | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 15 | 58 |

| 3 | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 135 | 40 | High (not specified) |

| 4 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 15 | 72 |

Reaction conditions are based on model reactions and may require optimization for the specific coupling of this compound.

Table 2: Substrate Scope with a Trifluoromethyl-Substituted Heterocycle

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 89 |

| 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 87 |

| 2-Thienylboronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 80 |

Data adapted from a study on a similar trifluoromethyl-substituted heterocyclic system.[7]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. ijsdr.org [ijsdr.org]

- 3. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Palladium-Catalyzed Coupling of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid with various aryl halides. This electron-deficient boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl structures containing a trifluoromethyl group. The following sections detail recommended palladium catalysts, reaction protocols, and comparative data to facilitate reaction optimization and scale-up.

Overview of Palladium Catalysts for Coupling of this compound

The Suzuki-Miyaura coupling of electron-deficient boronic acids such as this compound can be challenging due to slower transmetalation rates. The selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields and reaction efficiency. Below is a summary of commonly used palladium catalysts and their general performance in the coupling of similar electron-deficient substrates.

Data Presentation: Comparative Performance of Palladium Catalysts

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (4-bromoanisole). Please note that the presented yields are representative and may vary depending on the specific aryl halide, reaction scale, and optimization.

Table 1: Buchwald Ligand-Based Palladium Precatalysts

| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| XPhos Pd G2 | 1 - 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 2 - 12 | 85 - 98 | [1] |

| SPhos Pd G2 | 1 - 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 2 - 12 | 80 - 95 | [2] |

| RuPhos Pd G2 | 1 - 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 4 - 16 | 75 - 92 | [3] |

Table 2: Traditional Palladium Catalysts

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ | Toluene/EtOH/H₂O | 90 - 110 | 12 - 24 | 70 - 88 | [4] |

| Pd(dppf)Cl₂ | 2 - 5 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 - 110 | 8 - 18 | 78 - 94 | [5] |

| Pd(OAc)₂ / PPh₃ | 2 / 4 | Na₂CO₃ | DMF/H₂O | 100 | 12 - 24 | 65 - 85 | [6] |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide using different palladium catalyst systems.

Protocol 1: General Procedure using a Buchwald Ligand-Based Precatalyst (e.g., XPhos Pd G2)

This protocol is recommended for achieving high yields and relatively short reaction times, especially with challenging aryl halides.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

XPhos Pd G2 (1-2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Under a positive flow of inert gas, add the XPhos Pd G2 precatalyst.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)

This protocol utilizes a more conventional and readily available palladium catalyst.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the aryl halide and this compound in a mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate.

-

Bubble nitrogen or argon gas through the solution for 15-20 minutes to degas the mixture.

-

Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Visualizations

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Protocol 1

A visual representation of the key steps in the experimental protocol using a Buchwald ligand-based precatalyst.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship: Catalyst Selection Factors

This diagram illustrates the key factors influencing the choice of palladium catalyst for the coupling of this compound.

Caption: Factors influencing palladium catalyst selection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Suzuki Coupling with Electron-Deficient Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] While highly versatile, the reaction can be challenging when employing electron-deficient boronic acids. These substrates often exhibit slower reaction rates due to the reduced nucleophilicity of the boronic acid, making the crucial transmetalation step of the catalytic cycle less efficient.[1][2] Furthermore, electron-deficient heteroaryl boron derivatives can be prone to decomposition through protodeboronation.[3][4]

This document provides detailed application notes and protocols to address these challenges, enabling successful Suzuki coupling reactions with electron-deficient boronic acids.

Core Principles and Challenges

The primary challenge with electron-deficient boronic acids in Suzuki couplings is the slow rate of transmetalation.[1] The electron-withdrawing groups on the boronic acid decrease the electron density on the boron-bearing carbon, making it a poorer nucleophile. This can lead to several issues:

-

Slow Reaction Rates: Requiring higher temperatures and longer reaction times.

-

Low Yields: Due to incomplete conversion.

-

Side Reactions: Protodeboronation, where the boronic acid is cleaved by a proton source, becomes a significant competitive pathway.[2][4]

-

Catalyst Deactivation: The Lewis basic nitrogen in some π-deficient heterocycles can coordinate to the palladium catalyst, leading to its deactivation.[2]

To overcome these challenges, careful optimization of the catalyst system, base, and solvent is crucial.

Optimized Reaction Components

Catalysts and Ligands

The choice of palladium catalyst and ligand is critical for activating electron-deficient boronic acids. Modern catalyst systems are designed to be electron-rich and sterically bulky to promote both oxidative addition and transmetalation.[5]

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5]

-

Ligands: Bulky, electron-donating phosphine ligands, often referred to as Buchwald-type ligands, are highly effective.[1] Examples include SPhos and XPhos, which have shown high activity for a broad range of substrates, including electron-deficient ones.[1] For some challenging substrates, phosphite or phosphine oxide ligands have also proven effective.[3]

Bases

The base plays a crucial role in activating the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction outcome.

-

Inorganic Bases: Potassium phosphate (K₃PO₄) is a versatile and effective base for many Suzuki couplings, promoting high reaction rates.[1] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also commonly used, with Cs₂CO₃ being a stronger base that can accelerate slower reactions.[1]

-